![molecular formula C16H21N3O2 B3001821 1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea CAS No. 2034508-94-4](/img/structure/B3001821.png)
1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
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Overview
Description
The compound "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research on similar urea derivatives and their synthesis, structure, and biological evaluation can offer insights into the characteristics and potential applications of the compound .
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine or the reaction of a carbamate with an amine. In the context of the provided papers, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and demonstrated significant antiproliferative effects against various cancer cell lines . Similarly, the synthesis of 1,3-diisopropyl-4,5-dimethylimidazolium diphenylureate was accomplished by reacting an imidazolium compound with N,N'-diphenylurea . These methods could potentially be adapted for the synthesis of "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For instance, the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea was determined using single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonds and weak interactions . This information is valuable for understanding how the substitution of different groups on the urea backbone affects the overall molecular conformation and potential binding interactions with biological targets.
Chemical Reactions Analysis
Urea and its derivatives undergo various chemical reactions, which can be used to synthesize more complex molecules or to understand their reactivity. For example, urea reacts with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a methylenebis derivative . These reactions highlight the versatility of urea derivatives in chemical transformations, which could be relevant for the modification of "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" to enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Although the specific properties of "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" are not detailed in the provided papers, the studies on similar compounds can provide a basis for predicting its behavior. For instance, the presence of dimethylphenyl and isoxazole groups could affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-6-7-14(9-12(11)2)18-16(20)17-8-4-5-15-10-13(3)19-21-15/h6-7,9-10H,4-5,8H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBWDWJNCOVTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea |
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